

# Review of Citalopram N-oxide in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Citalopram N-oxide |           |
| Cat. No.:            | B026223            | Get Quote |

# Citalopram N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including **Citalopram N-oxide**. This technical guide provides a comprehensive review of the scientific literature on **Citalopram N-oxide**, focusing on its chemical properties, metabolic pathway, and analytical determination. While quantitative pharmacokinetic and pharmacodynamic data for **Citalopram N-oxide** are limited in published literature, this document summarizes the available information and provides detailed hypothetical experimental protocols to guide further research.

## **Chemical and Physical Properties**

**Citalopram N-oxide** is a metabolite of citalopram formed through the N-oxidation of the tertiary amine in the dimethylaminopropyl side chain. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                      | Source       |
|-------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C20H21FN2O2                                                                                                | (Calculated) |
| Molecular Weight  | 340.39 g/mol                                                                                               | (Calculated) |
| Chemical Name     | 1-(3-(dimethylamino)propyl)-1-<br>(4-fluorophenyl)-1,3-<br>dihydroisobenzofuran-5-<br>carbonitrile N-oxide | (IUPAC)      |
| CAS Number        | 63284-72-0                                                                                                 | N/A          |
| Appearance        | White to off-white solid                                                                                   | N/A          |
| Solubility        | Data Not Available                                                                                         | N/A          |
| рКа               | Data Not Available                                                                                         | N/A          |
| LogP              | Data Not Available                                                                                         | N/A          |

## **Metabolism and Pharmacokinetics**

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of **Citalopram N-oxide** is a minor metabolic pathway.

## **Metabolic Pathway**

The N-oxidation of citalopram to **Citalopram N-oxide** is exclusively mediated by the enzyme CYP2D6.[1] This is one of several metabolic routes for citalopram, which also include N-demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and deamination to a propionic acid derivative.[2]





Click to download full resolution via product page

Figure 1: Metabolic conversion of Citalopram to Citalopram N-oxide.

### **Pharmacokinetic Data**

Detailed pharmacokinetic parameters for **Citalopram N-oxide** in human plasma are not readily available in the scientific literature. Most studies focus on the parent drug, citalopram, and its major demethylated metabolites. One study that administered radiolabeled citalopram to healthy male volunteers found that **Citalopram N-oxide** accounted for approximately 7% of the total radioactivity recovered in urine over 7 days, indicating it is a minor urinary metabolite.[3]

Table 1: Pharmacokinetic Parameters of Citalopram and its Metabolites



| Parameter         | Citalopram                | Desmethylcital<br>opram (DCT) | Didesmethylcit<br>alopram<br>(DDCT) | Citalopram N-<br>oxide |
|-------------------|---------------------------|-------------------------------|-------------------------------------|------------------------|
| Cmax (plasma)     | Dose-dependent            | ~50% of<br>Citalopram         | ~10% of<br>Citalopram               | Data Not<br>Available  |
| Tmax (plasma)     | ~4 hours[2]               | Data Not<br>Available         | Data Not<br>Available               | Data Not<br>Available  |
| AUC (plasma)      | Dose-dependent            | Data Not<br>Available         | Data Not<br>Available               | Data Not<br>Available  |
| Half-life (t½)    | ~35 hours[2]              | Data Not<br>Available         | Data Not<br>Available               | Data Not<br>Available  |
| Urinary Excretion | ~12-23%<br>(unchanged)[1] | ~5% of dose[2]                | Data Not<br>Available               | ~7% of dose[3]         |

# **Pharmacological Activity**

The pharmacological activity of **Citalopram N-oxide** is considered to be significantly less than that of the parent compound, citalopram. In vitro studies have shown that citalopram is at least 8 times more potent than its metabolites in the inhibition of serotonin reuptake.[2] This suggests that **Citalopram N-oxide** does not contribute significantly to the therapeutic effects of citalopram.

Table 2: Pharmacodynamic Properties

| Target                       | Citalopram (Ki/IC50)                                        | Citalopram N-oxide<br>(Ki/IC50) |
|------------------------------|-------------------------------------------------------------|---------------------------------|
| Serotonin Transporter (SERT) | High affinity                                               | Data Not Available              |
| CYP2D6 Inhibition            | Weak inhibitor[4]                                           | Data Not Available              |
| Other CYP Isozymes           | Negligible inhibition of CYP1A2, 2C9, 2C19, 2E1, and 3A4[5] | Data Not Available              |



# Experimental Protocols Hypothetical Synthesis of Citalopram N-oxide

This protocol describes a potential method for the synthesis of **Citalopram N-oxide** from citalopram for use as an analytical standard. The procedure is based on general methods for N-oxidation of tertiary amines.

#### Materials:

- Citalopram hydrobromide
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- · Ethyl acetate
- Methanol

#### Procedure:

- Free-basing of Citalopram: Dissolve citalopram hydrobromide in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain citalopram free base as an oil.
- N-oxidation: Dissolve the citalogram free base in dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution.







- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
   (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to isolate Citalopram N-oxide.
- Characterization: Confirm the identity and purity of the synthesized **Citalopram N-oxide** using techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS).





Click to download full resolution via product page

Figure 2: Synthetic workflow for Citalopram N-oxide.



# Quantification of Citalopram N-oxide in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of citalopram and its metabolites, including **Citalopram N-oxide**, in human plasma using liquid chromatographytandem mass spectrometry (LC-MS/MS).

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of an internal standard solution (e.g., a deuterated analog of citalopram).
- Add 300  $\mu L$  of cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.
  - Flow Rate: 0.3 mL/min.







- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - o Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for citalopram, its
    metabolites (including Citalopram N-oxide), and the internal standard would need to be
    optimized. For Citalopram N-oxide (m/z 341.1), potential product ions could be
    investigated by fragmentation experiments.

#### 3. Data Analysis:

- Quantify the concentration of Citalopram N-oxide by constructing a calibration curve using known concentrations of the synthesized standard.
- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.





Click to download full resolution via product page

Figure 3: Workflow for quantification of Citalopram N-oxide.



### Conclusion

**Citalopram N-oxide** is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. The available data suggest that it has minimal pharmacological activity and is excreted in small amounts in the urine. A significant gap exists in the scientific literature regarding its detailed pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to synthesize and quantify **Citalopram N-oxide**, which will be crucial for a more complete understanding of its role in the overall disposition and effects of citalopram. Further research is warranted to fully characterize this metabolite and its potential clinical relevance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PharmGKB summary: citalogram pharmacokinetics pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of Citalopram N-oxide in scientific literature].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026223#review-of-citalopram-n-oxide-in-scientific-literature]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com